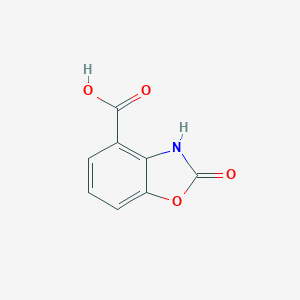

2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid

説明

特性

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUOYWFKNMUNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-55-2 | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Cyclocondensation Methods

The traditional synthesis of benzoxazole derivatives often relies on cyclocondensation reactions between ortho-aminophenol derivatives and carbonyl-containing reagents. For 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid, this typically involves reacting 4-carboxy-2-aminophenol with phosgene equivalents or carbonyl donors like triphosgene. A representative protocol involves dissolving 4-carboxy-2-aminophenol in dichloromethane under inert conditions, followed by dropwise addition of triphosgene at 0–5°C. The mixture is stirred for 12–24 hours, yielding the target compound after aqueous workup and recrystallization .

A critical limitation of this method is the use of toxic reagents like triphosgene, which necessitates stringent safety measures. Modifications using bis(trichloromethyl) carbonate (BTC) in dioxane/water mixtures have improved safety profiles, achieving yields of 62–86% depending on the substituents . For instance, patent CN111808040A demonstrates that substituting dichloromethane with water as the solvent enhances reaction efficiency (86% yield) while reducing environmental impact .

Catalytic Ring-Closing Approaches

Recent advancements leverage transition-metal catalysts and Lewis acids to accelerate ring-closing reactions. A notable method from ACS Journal of Organic Chemistry (2025) employs a triflylpyridinium reagent to activate carboxylic acids directly, enabling [3+2] cycloaddition with isocyanoacetates . While this technique was primarily validated for 4,5-disubstituted oxazoles, its applicability to benzoxazoles is inferred from mechanistic parallels.

Table 1: Catalytic Methods for Oxazole Derivatives

| Substrate | Catalyst/Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Aromatic carboxylic acids | DMAP-Tf (1.3 equiv) | DCM, 25°C, 12h | 85–94 | |

| Glyoxylic acid derivatives | BF₃·Et₂O | Toluene, 80°C | 78 |

This approach circumvents the need for pre-functionalized aminophenol precursors, offering a streamlined route. However, regioselectivity challenges arise when synthesizing the 4-carboxylic acid isomer, necessitating precise control over reaction stoichiometry .

Solvent-Free and Green Synthesis Techniques

Environmentally conscious protocols have gained traction, particularly those eliminating organic solvents. Patent CN111808040A outlines a water-mediated synthesis where 2-amino-3-hydroxypropionate derivatives react with S,S'-dimethyl dithiocarbonate under inert conditions . Hydrolysis in alkaline media directly affords the target benzoxazole-4-carboxylic acid with 86% yield, demonstrating superior atom economy compared to traditional methods .

Key Advantages:

-

Reduced Toxicity: Water replaces dichloromethane or dioxane, minimizing exposure hazards.

-

Scalability: Single-pot reactions simplify industrial translation.

-

Cost Efficiency: Eliminates solvent recovery steps.

Industrial-Scale Production and Optimization

For large-scale manufacturing, protocols prioritize cost-effectiveness and reproducibility. Patent CN102603650A describes a one-pot procedure using methyl isobutyl ketone (MIBK) as a high-boiling solvent, enabling continuous phase separation and in situ saponification . After dehydration and saponification at 45–80°C under reduced pressure (150–200 mbar), the crude product is purified via acidification and recrystallization, achieving 90% purity with HPLC monitoring .

Table 2: Industrial Process Parameters

| Step | Conditions | Key Metrics |

|---|---|---|

| Dehydration | MIBK, 70–90°C | Phase separation |

| Saponification | 45–80°C, 150–200 mbar | 90% yield |

| Purification | HCl acidification | HPLC purity >98% |

Comparative Analysis of Methodologies

Efficiency: Catalytic methods ( ) offer the highest yields (up to 94%) but require specialized reagents. Classical approaches ( ) remain relevant for small-scale syntheses due to lower upfront costs.

Sustainability: Water-based systems ( ) outperform solvent-intensive protocols, aligning with green chemistry principles.

Scalability: Industrial methods ( ) excel in throughput but necessitate rigorous process control to maintain consistency.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Hydroxylated derivatives.

Substitution: Substituted benzoxazole derivatives with various functional groups.

科学的研究の応用

Chemistry: 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

作用機序

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the disruption of cellular pathways involved in cell proliferation .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Key Observations:

The isoindole derivative (CAS: 436093-44-6) features a six-membered aromatic system, differing in ring size and substitution patterns .

Substituent Effects: Fluorine and Methyl Groups: The 4-fluoro-3-methyl analog (CAS: 1556384-16-7) exhibits enhanced electronegativity and steric bulk, which may improve metabolic stability or target binding . Ester vs.

生物活性

2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in biological research due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse sources.

- Molecular Formula : CHNO

- Molecular Weight : 179.13 g/mol

- CAS Number : 100960-55-2

The compound features a benzoxazole core with a carboxylic acid group at the fourth position and an oxo group at the second position. This unique structure contributes to its biological activity and interaction with various biological targets.

Currently, the specific mechanisms of action for this compound are not fully elucidated. However, research indicates that benzoxazole derivatives generally exhibit a wide range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens .

- Anticancer Activity : The compound has shown promise in cytotoxic assays against several human cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) .

Biological Activity Data Table

| Biological Activity | Effectiveness | Tested Cell Lines |

|---|---|---|

| Antimicrobial | Moderate | Various pathogens |

| Anticancer | Significant | MCF-7, A549, HT-29 |

| Anti-inflammatory | Potential | Not specified |

Case Studies and Research Findings

- Anticancer Studies : In a study evaluating the cytotoxic effects of benzoxazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. Results indicated moderate to substantial cytotoxicity across these lines, suggesting that structural modifications could enhance efficacy .

- Antimicrobial Properties : Research has highlighted the potential of benzoxazole derivatives in developing new antimicrobial agents. The presence of the benzoxazole scaffold allows for interactions with bacterial enzymes and pathways critical for microbial survival .

- Inflammatory Response Modulation : Some studies have indicated that compounds related to this compound may modulate inflammatory responses by inhibiting COX-2 mediated reactions, which are pivotal in inflammatory diseases .

Pharmacokinetics

Information regarding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is currently limited. Understanding these parameters is crucial for determining the compound's viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodology : Start with coupling reactions of substituted benzoic acids with bromoacetyl intermediates, followed by cyclization under basic conditions. Optimize yields by adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction temperature (60–80°C). Monitor progress via TLC or HPLC. Saponification of ester precursors (e.g., ethyl derivatives) using NaOH in aqueous ethanol can improve carboxylate formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology : Use single-crystal X-ray diffraction to resolve the bicyclic structure (monoclinic system, space group P21/c) and confirm bond angles/planarity. Complement with FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., lactam protons at δ 6.8–7.2 ppm). For purity, employ HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves, safety goggles, and lab coats. Store in sealed containers at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the benzoxazole ring during derivatization?

- Methodology : Test stability under acidic (HCl/THF), basic (NaOH/MeOH), and oxidative (H₂O₂) conditions. Monitor ring-opening reactions via LC-MS. For example, prolonged exposure to >1 M NaOH at 50°C may hydrolyze the oxazole ring to form aminophenol intermediates. Use kinetic studies (Arrhenius plots) to model degradation pathways .

Q. What computational approaches predict the compound’s hydrogen-bonding interactions in supramolecular assemblies?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces. Analyze hydrogen-bond donor/acceptor sites (e.g., carboxyl O and lactam N). Validate with XRD data showing intermolecular O–H···N interactions (bond distances ~2.8 Å) .

Q. How can contradictory data on catalytic coupling efficiencies be resolved?

- Methodology : Compare Pd-catalyzed vs. Cu-mediated coupling reactions. Control variables: ligand type (e.g., PPh₃ vs. bipyridine), solvent (DMF vs. DMSO), and temperature. Use DoE (Design of Experiments) to identify interactions between factors. Reconcile discrepancies by repeating trials with standardized reagents .

Q. What strategies improve the compound’s solubility for biological assays without altering pharmacophore integrity?

- Methodology : Prepare sodium or potassium salts via neutralization with aqueous bicarbonate. Test co-solvents (PEG-400, DMSO) in PBS buffer (pH 7.4). Assess solubility via nephelometry and confirm stability via ¹H NMR over 24 hours. Avoid ester prodrugs if carboxylate bioactivity is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。